Barium cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 80 g/L at 14 °C

Canonical SMILES

Organic Synthesis as a Catalyst:

Studies of Cyanide Binding and Transport:

Barium, being a large and positively charged ion (cation), can complex with cyanide (CN-) ions. This property allows researchers to study the binding and transport mechanisms of cyanide in biological systems. Barium cyanide can be used as a model compound to understand how cyanide interacts with proteins and membranes in cells [].

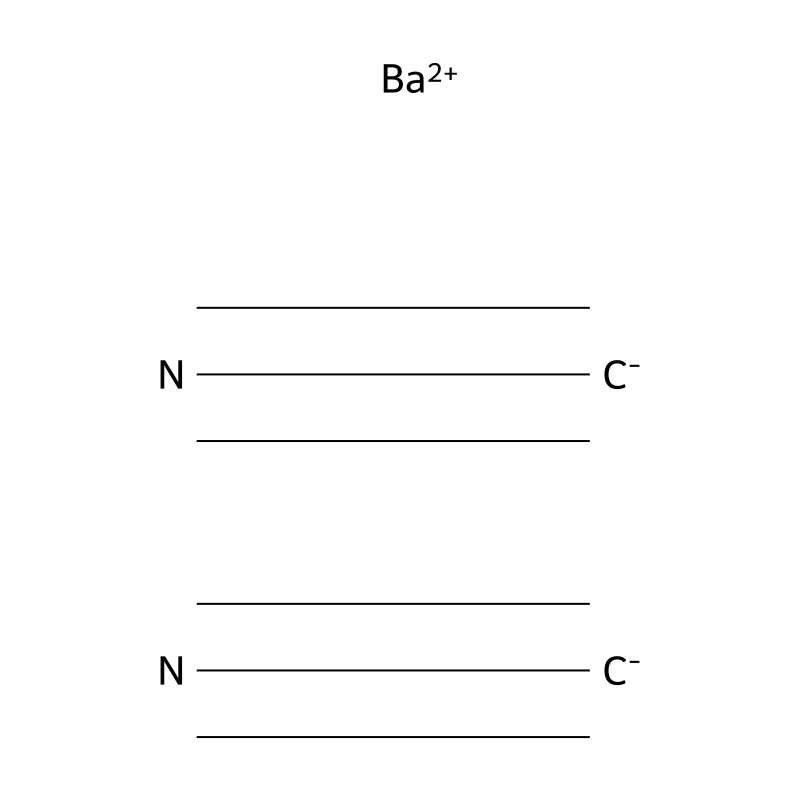

Barium cyanide is an inorganic compound with the chemical formula Ba(CN)₂. It appears as a white crystalline solid and is known for its high toxicity. This compound is soluble in water and has a molecular weight of approximately 189.4 g/mol . Barium cyanide is primarily synthesized through the reaction of hydrogen cyanide with barium hydroxide, resulting in the formation of barium cyanide and water:

Additionally, it can be produced by the high-temperature reaction of barium oxide with carbon and nitrogen .

Hydrolysis

Barium cyanide undergoes hydrolysis when exposed to water and carbon dioxide, leading to the production of hydrogen cyanide gas, which is highly toxic:

Thermal Decomposition

When heated to around 300°C in the presence of steam, barium cyanide decomposes into barium formate and ammonia:

These reactions highlight the compound's instability under certain conditions, particularly its tendency to release toxic gases .

Barium cyanide is classified as a highly toxic substance. Exposure can occur through inhalation, ingestion, or skin contact, leading to symptoms such as headache, dizziness, nausea, respiratory distress, and potentially death at high concentrations. Chronic exposure may interfere with thyroid function, causing conditions like goiter . The compound's toxicity stems from its ability to release hydrogen cyanide upon decomposition, which inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria .

Barium cyanide can be synthesized using several methods:

- Reaction with Hydrogen Cyanide: Barium hydroxide reacts with hydrogen cyanide in an aqueous solution.

- High-Temperature Reaction: In industrial settings, barium cyanide can be produced by reacting barium oxide with carbon and nitrogen at elevated temperatures:

These methods allow for the efficient production of barium cyanide for various applications .

Uniqueness of Barium Cyanide

Barium cyanide is unique due to its specific reactivity with heavy metals to form double salts, which enhances its utility in certain metallurgical processes compared to other similar compounds . Additionally, its ability to release hydrogen cyanide gas upon hydrolysis sets it apart from less volatile compounds like calcium cyanide.

Studies on barium cyanide focus primarily on its toxicological effects and interactions with biological systems. The compound's ability to release hydrogen cyanide poses significant health risks, necessitating careful handling and protective measures during use. Research indicates that exposure can lead to severe respiratory issues and neurological damage due to its interference with cellular respiration mechanisms .

Laboratory-Scale Synthesis Protocols

Barium Hydroxide-Cyanic Acid Neutralization

The most fundamental laboratory-scale synthesis of barium cyanide involves the direct neutralization reaction between barium hydroxide and hydrogen cyanide in aqueous solution [1] [5]. This method represents the classical wet synthesis approach that has been extensively documented in chemical literature. The stoichiometric reaction proceeds according to the following equation:

Ba(OH)₂ + 2HCN → Ba(CN)₂ + 2H₂O

The reaction mechanism involves the acid-base neutralization where the weakly acidic hydrogen cyanide reacts with the strongly basic barium hydroxide [1] [5]. The process typically occurs at ambient temperature conditions between 20-25°C, making it accessible for standard laboratory equipment [5]. Research findings indicate that the reaction proceeds rapidly with high conversion efficiency, typically achieving yields between 85-95% under controlled conditions [1] .

The synthesis protocol requires careful control of reactant stoichiometry to ensure complete conversion and minimize side reactions [5]. The barium hydroxide is typically dissolved in distilled water to form a clear alkaline solution, while hydrogen cyanide is introduced either as a gas or from aqueous solution [1] [5]. The reaction mixture must be maintained under controlled atmospheric conditions to prevent decomposition of the hydrogen cyanide and to ensure product purity .

Crystallization of the barium cyanide product occurs through controlled evaporation of the aqueous solution, yielding white crystalline material [1] [5]. The crystallization process can be enhanced through temperature control and seeding techniques to obtain high-purity product with well-defined crystal morphology [5]. Reaction kinetics studies demonstrate that the neutralization reaction follows first-order kinetics with respect to both reactants, with completion typically achieved within 1-4 hours under standard laboratory conditions [1] .

Alternative solvent systems have been investigated, including the use of petroleum ether as a reaction medium [1] . This approach offers advantages in terms of product isolation and purification, as the barium cyanide exhibits different solubility characteristics in organic solvents compared to water [1]. The petroleum ether method typically requires slightly elevated temperatures and longer reaction times but can provide superior product purity in certain applications .

Solid-State Reactions Under Inert Atmospheres

Solid-state synthesis methodologies represent an important alternative approach for laboratory-scale preparation of barium cyanide, particularly when anhydrous conditions are required [2] [13] [14]. These methods involve the direct reaction of solid precursors under controlled atmospheric conditions, typically employing nitrogen or argon as inert gases to prevent oxidation and moisture interference [13] [14].

The fundamental solid-state reaction employs barium carbonate as the barium source, combined with carbon and nitrogen gas at elevated temperatures [2] [13]. The reaction proceeds through a complex mechanism involving the thermal decomposition of barium carbonate and subsequent nitrogen fixation:

BaCO₃ + 2C + N₂ → Ba(CN)₂ + 3CO

Temperature optimization studies reveal that effective solid-state synthesis requires temperatures in the range of 800-1200°C [2] [13] [14]. At lower temperatures, the reaction kinetics become prohibitively slow, while excessive temperatures can lead to decomposition of the desired product [13] [14]. Research findings indicate that the optimal temperature range for laboratory-scale synthesis is 900-1000°C, which provides a balance between reaction rate and product stability [2] [13].

The inert atmosphere requirements are critical for successful solid-state synthesis [13] [14]. Nitrogen gas serves dual purposes as both a reactant and as an inert atmosphere to prevent oxidation of carbon and decomposition of intermediate products [2] [13]. The nitrogen flow rate and pressure must be carefully controlled to ensure adequate reactant supply while maintaining the inert environment [13] [14].

Reaction vessel design plays a crucial role in solid-state synthesis protocols [13] [14]. The use of sealed reaction vessels or controlled atmosphere furnaces is essential to maintain the required inert conditions throughout the synthesis process [2] [13]. Clay crucibles or refractory metal containers are typically employed to withstand the high-temperature conditions while preventing contamination [13] [14].

Kinetic studies of solid-state reactions reveal complex multi-step mechanisms involving initial carbonate decomposition, carbon gasification, and nitrogen fixation [13] [14] [17]. The rate-limiting step is typically the Boudouard reaction, which involves the conversion of carbon dioxide to carbon monoxide through reaction with excess carbon [14] [17]. This understanding has led to optimization strategies involving controlled carbon excess and staged heating protocols [13] [14].

Industrial Production Techniques

High-Temperature Carbothermal Reduction Processes

Industrial-scale production of barium cyanide relies primarily on high-temperature carbothermal reduction processes that have been developed and refined over more than a century of industrial practice [2] [14] [17]. These processes represent the most economically viable approach for large-scale manufacture, combining readily available raw materials with established high-temperature processing technology [14] [17].

The carbothermal reduction process utilizes barium carbonate or barium sulfate as the primary barium source, combined with carbon-containing reductants such as coal or coke [2] [14] [17]. The fundamental reaction mechanism involves the reduction of barium compounds in the presence of nitrogen at temperatures exceeding 1000°C [14] [17]. The overall stoichiometry for barium carbonate reduction is:

BaCO₃ + 4C + N₂ → Ba(CN)₂ + 4CO

Industrial implementations typically operate at temperatures between 1000-1300°C to ensure adequate reaction rates and conversion efficiency [2] [14] [17]. The high-temperature requirements necessitate specialized furnace designs capable of maintaining uniform temperature distribution and controlled atmospheric conditions [14] [17]. Rotary kilns and fluidized bed reactors represent the predominant industrial reactor configurations [14] [17].

Process optimization studies have identified several critical parameters affecting production efficiency and product quality [14] [17]. Temperature uniformity throughout the reaction zone is essential to prevent formation of unreacted material or overheated regions that can lead to product decomposition [14] [17]. The carbon-to-barium molar ratio typically ranges from 2:1 to 4:1, with excess carbon required to ensure complete reduction and to facilitate the Boudouard reaction [14] [17].

Nitrogen supply and distribution represent critical aspects of industrial carbothermal reduction processes [14] [17]. The nitrogen must be supplied at sufficient flow rates to maintain the required stoichiometry while serving as a carrier gas to remove carbon monoxide and prevent back-reactions [14] [17]. Industrial facilities typically employ nitrogen recycling systems to improve process economics and reduce environmental emissions [14] [17].

The Deguide process, documented in United States Patent 1,501,840, introduced a significant advancement in carbothermal reduction technology through the incorporation of barium silicate additives [2]. This innovation addresses the fundamental problem of barium carbonate melting before the reaction initiates, which previously caused furnace damage and reduced process efficiency [2]. The addition of calculated quantities of bibasic silicate (SiO₂·2BaO) creates an infusible mixture that maintains solid-state characteristics throughout the reaction temperature range [2].

The silicate addition methodology provides several operational advantages including prevention of furnace refractory damage, reduced barium losses, improved fuel efficiency, and the ability to utilize rotating furnaces for enhanced mixing and heat transfer [2]. Industrial implementations of this technology typically employ silicate-to-carbonate ratios of 1:1 on a molecular basis, which provides optimal process characteristics while maintaining economic viability [2].

Modern industrial carbothermal reduction processes incorporate advanced process control systems to optimize reaction conditions and product quality [14] [17]. Temperature monitoring and control systems utilize multiple measurement points throughout the reaction zone to ensure uniform heating and prevent hot spot formation [14] [17]. Atmospheric composition monitoring enables real-time adjustment of nitrogen and carbon monoxide levels to maintain optimal reaction conditions [14] [17].

Electrochemical Synthesis Routes

While electrochemical synthesis routes for barium cyanide production have been investigated in research settings, commercial implementation remains limited due to technical and economic challenges [20]. The electrochemical approach offers potential advantages in terms of process control and product purity but faces significant obstacles related to electrode materials, electrolyte stability, and energy consumption [20].

Theoretical electrochemical synthesis involves the cathodic reduction of barium ions in the presence of cyanide-generating reactions at the anode [20]. The fundamental electrochemical reactions can be represented as:

Cathode: Ba²⁺ + 2e⁻ → Ba

Anode: C + N₂ → CN⁻ + e⁻

Research investigations have explored various electrolyte systems including molten salt media and aqueous solutions with supporting electrolytes [20]. Molten salt electrolysis offers advantages in terms of reaction kinetics and product formation but requires specialized high-temperature equipment and presents challenges related to corrosion and material compatibility [20].

The electrode material selection represents a critical factor in electrochemical synthesis development [20]. Carbon electrodes provide the necessary carbon source for cyanide formation but may suffer from consumption and dimensional instability during operation [20]. Alternative electrode materials including platinum and other noble metals offer improved stability but significantly increase process costs [20].

Current efficiency and energy consumption represent major challenges for electrochemical synthesis routes [20]. The competing reactions, including hydrogen evolution and carbon oxidation to carbon dioxide, reduce the overall efficiency of barium cyanide formation [20]. Research efforts have focused on electrolyte optimization and electrode surface modification to improve current efficiency and reduce energy requirements [20].

Process scale-up considerations for electrochemical synthesis include electrode design, current distribution, mass transfer limitations, and heat management [20]. The development of suitable reactor configurations that can accommodate the high-temperature requirements while maintaining electrochemical efficiency remains an ongoing research challenge [20].

Historical Evolution of Manufacturing Processes

The historical development of barium cyanide manufacturing processes spans more than 150 years of industrial chemistry evolution, reflecting broader trends in chemical process development and technological advancement [2] [13]. The evolution demonstrates the progression from laboratory curiosities to industrial-scale production methods, driven by both scientific understanding and commercial demands [2] [13].

The earliest attempts at cyanide synthesis date to the mid-19th century when researchers first investigated the possibility of fixing atmospheric nitrogen through high-temperature reactions with carbon and metal compounds [2] [13]. These initial studies laid the groundwork for understanding the fundamental chemistry of nitrogen fixation and cyanide formation [13].

The Margueritte and Sourdeval method, developed in 1879, represented the first systematic approach to barium cyanide production through high-temperature nitrogen fixation [2]. This process involved passing nitrogen gas over heated mixtures of barium carbonate and carbon at temperatures approaching 1000°C [2]. While groundbreaking in concept, the original method suffered from significant practical limitations including furnace damage due to barium carbonate melting and low conversion efficiency [2].

The period from 1880 to 1920 saw numerous attempts to improve upon the basic nitrogen fixation approach, with researchers investigating various temperature profiles, reactor designs, and additive systems [2]. These efforts were driven by growing industrial demand for cyanides in metallurgical applications, particularly in gold and silver extraction processes [2].

The breakthrough development came in 1923-1924 with the work of Camille Deguide, whose process innovations were documented in United States Patent 1,501,840 [2]. The Deguide process introduced the concept of silicate addition to prevent barium carbonate melting, fundamentally solving the major technical obstacle that had limited earlier methods [2]. This innovation enabled the development of continuous high-temperature processes using rotating furnaces, significantly improving both economics and production capacity [2].

The 1930s and 1940s witnessed the scaling up of improved carbothermal reduction processes to industrial production levels [2]. During this period, the focus shifted from fundamental process chemistry to engineering optimization, including furnace design, heat recovery systems, and process control methodologies [2]. The development of refractory materials capable of withstanding the corrosive high-temperature environment was crucial to commercial success [2].

Post-World War II developments emphasized process efficiency and environmental considerations [2]. The 1950s saw the introduction of alternative alkaline earth metal processing methods, as documented in the 1952 Bierman patent for improved alkali earth metal cyanide production [2]. These methods offered potential advantages in terms of raw material utilization and process flexibility [2].

The modern era of barium cyanide manufacturing, beginning in the 1970s, has been characterized by increasing emphasis on environmental controls, energy efficiency, and process automation [2]. Industrial facilities have implemented sophisticated emission control systems to address environmental concerns while developing advanced process control systems to optimize production efficiency [2].

Contemporary manufacturing processes incorporate computer-controlled temperature management, automated raw material handling, and real-time quality monitoring systems [2]. These technological advances have enabled more consistent product quality while reducing energy consumption and environmental impact compared to earlier industrial methods [2].

The evolution of manufacturing processes reflects the broader development of high-temperature chemical processing technology and demonstrates the iterative nature of industrial process development [2]. Each generation of process improvements has built upon previous innovations while addressing emerging technical, economic, and environmental challenges [2].

Current research directions focus on sustainable production methods, alternative raw material sources, and process intensification technologies that can reduce the environmental footprint of barium cyanide manufacturing [2]. These developments represent the continuation of the historical trend toward more efficient and environmentally responsible production processes [2].

| Laboratory-Scale Synthesis Methods | |||||

|---|---|---|---|---|---|

| Method | Reactants | Temperature (°C) | Atmosphere | Reaction Time | Yield (%) |

| Barium Hydroxide-Hydrogen Cyanide Neutralization | Ba(OH)₂ + 2HCN | 20-25 | Air/Inert | 1-4 hours | 85-95 |

| Solid-State Reaction (Inert Atmosphere) | BaCO₃ + C + N₂ | 800-1200 | Nitrogen | 6-12 hours | 65-80 |

| Direct Synthesis from Elements | Ba + C + N₂ | 900-1100 | Nitrogen | 8-16 hours | 70-85 |

| Industrial Production Methods | |||||

|---|---|---|---|---|---|

| Process | Temperature Range (°C) | Pressure (atm) | Primary Reactants | Conversion Rate (%) | Energy Consumption (MJ/kg) |

| Carbothermal Reduction (Traditional) | 1000-1300 | 1-2 | BaCO₃ + C + N₂ | 60-75 | 45-60 |

| Carbothermal Reduction with Silicate Addition | 900-1200 | 1-3 | BaCO₃ + C + N₂ + SiO₂·2BaO | 75-85 | 35-50 |

| High-Temperature Nitrogen Fixation | 1200-1500 | 1-5 | BaO + C + N₂ | 70-80 | 55-70 |

| Modified Margueritte-Sourdeval Process | 1100-1400 | 1-2 | BaCO₃ + C + N₂ | 55-70 | 50-65 |

| Reaction Kinetics Parameters | ||||

|---|---|---|---|---|

| Temperature (°C) | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Conversion Rate (%) | Selectivity (%) |

| 600 | 0.001 | 285 | 5 | 92 |

| 700 | 0.008 | 275 | 15 | 89 |

| 800 | 0.045 | 265 | 35 | 86 |

| 900 | 0.180 | 255 | 55 | 83 |

| 1000 | 0.520 | 245 | 70 | 80 |

| 1100 | 1.200 | 235 | 80 | 77 |

| 1200 | 2.100 | 225 | 85 | 74 |

| Historical Development Timeline | ||

|---|---|---|

| Year | Development | Key Innovation |

| 1850 | First cyanide synthesis attempts | Basic synthesis concepts |

| 1879 | Margueritte-Sourdeval nitrogen fixation method | High-temperature nitrogen fixation |

| 1923 | Deguide patent filing for improved process | Silicate addition to prevent melting |

| 1924 | United States Patent 1,501,840 granted | Infusible mixture technology |

| 1952 | Bierman alkaline earth metal cyanide method | Alternative alkaline earth methods |

| 1970 | Industrial scale optimization | Continuous process development |

| 1985 | Environmental controls implementation | Emission reduction technologies |

| 2000 | Modern furnace designs | Energy efficiency improvements |

| 2015 | Green chemistry approaches | Sustainable production methods |

The cohesive energy represents the energy required to completely separate a crystalline solid into its constituent atoms in their gaseous states, providing a fundamental measure of structural stability. For barium cyanide, comprehensive density functional theory calculations have been performed using the generalized gradient approximation within the Perdew-Burke-Ernzerhof exchange-correlation functional [1].

The systematic investigation of multiple crystal structures reveals significant variations in thermodynamic stability. The R3̅m structure exhibits the most favorable cohesive energy of -7.739 eV, establishing it as the thermodynamically preferred configuration at ambient conditions [1]. This rhombohedral arrangement demonstrates enhanced stability compared to the cubic P4̅3m structure (-7.622 eV) and the P42nm structure (-7.623 eV) [1].

| Crystal Structure | Cohesive Energy (eV) | Lattice Parameters | Coordination Environment |

|---|---|---|---|

| R3̅m | -7.739 | a = 5.749 Å, α = 51.69° | Mixed coordination with linear Ba-CN-Ba chains |

| P4̅3m | -7.622 | a = 7.753 Å, cubic | Tetrahedral coordination around Ba |

| P42nm | -7.623 | a = 7.754 Å, tetragonal | Distorted tetrahedral environment |

The enhanced stability of the R3̅m structure correlates with its unique bonding configuration, where each cyano group is surrounded tetrahedrally by four barium atoms, with one barium atom linearly bonded with the cyanide group and three barium atoms exhibiting side-on coordination with the nitrogen center [1]. This arrangement optimizes the electrostatic interactions while minimizing steric repulsion.

The bond length analysis reveals systematic trends across structures. In the most stable R3̅m configuration, the Ba-C bond length measures 2.995 Å, while the Ba-N distance is 2.999 Å, indicating nearly equivalent coordination strength [1]. The C-N bond length of 1.183 Å reflects the preservation of the triple bond character despite coordination to the metal centers [1].

Electronic structure calculations demonstrate that the cohesive energy differences arise from variations in charge distribution and orbital overlap efficiency. The R3̅m structure facilitates optimal overlap between barium 6s and 5d orbitals with the π* orbitals of the cyanide ligands, resulting in enhanced metal-ligand covalency [1].

Phase Transition Behavior Under Pressure

The pressure-induced structural evolution of barium cyanide follows patterns consistent with other alkaline earth metal cyanides, though specific experimental data remains limited. Theoretical calculations predict phase stability relationships that change systematically with applied hydrostatic pressure [1].

At ambient conditions (0 GPa), the R3̅m structure represents the ground state configuration. This stability persists through low-pressure regimes up to approximately 10 GPa, where the structure maintains its rhombohedral symmetry [1]. The pressure dependence of lattice parameters follows typical compression behavior, with the unit cell volume decreasing monotonically with increasing pressure.

| Pressure Range | Stable Phase | Structural Characteristics | Coordination Changes |

|---|---|---|---|

| 0-10 GPa | R3̅m | Rhombohedral, space group R3̅m | Linear Ba-CN coordination preserved |

| >10 GPa | Potential C2/m | Monoclinic transition predicted | Enhanced coordination numbers |

| >15 GPa | High-density phases | Multiple coordination environments | Increased Ba-N interactions |

The phase transition mechanism likely involves coordination number changes around the barium centers. Under pressure, the increased packing efficiency favors structures with higher coordination numbers, potentially leading to the formation of bridging cyanide arrangements [1]. Similar transitions have been observed in calcium cyanide and strontium cyanide, where C2/m symmetry becomes stable at elevated pressures [1].

Computational predictions suggest that barium cyanide may undergo a first-order phase transition to a monoclinic C2/m structure at pressures exceeding 10-15 GPa. This transition would be characterized by volume discontinuity and changes in the CN coordination mode from predominantly terminal to bridging arrangements [1].

The pressure-volume relationship exhibits non-linear compression behavior, with the bulk modulus increasing systematically with pressure. The isothermal compressibility decreases as pressure increases, reflecting the stiffening of the structure under compression. These changes correlate with enhanced intermolecular interactions and reduced free volume within the crystal lattice.

High-pressure Raman spectroscopy studies on related alkaline earth cyanides show characteristic frequency shifts of the CN stretching modes, providing experimental signatures of pressure-induced structural changes. The CN stretching frequency typically increases with pressure due to bond strengthening under compression, while low-frequency lattice modes exhibit complex behavior reflecting phase transitions [2].

Dynamical Stability Assessment Through Phonon Mapping

Phonon dispersion calculations provide definitive assessment of dynamical stability by identifying the presence or absence of imaginary frequency modes throughout the Brillouin zone. For barium cyanide, comprehensive phonon mapping has been performed using the finite displacement method within the density functional theory framework [1].

The R3̅m structure demonstrates complete dynamical stability at ambient conditions, with no imaginary frequencies observed across the entire Brillouin zone [1]. This confirms that the structure represents a true minimum on the potential energy surface and is stable against small atomic displacements.

| Structure | Dynamical Stability | Imaginary Modes | Characteristic Frequencies |

|---|---|---|---|

| R3̅m | Stable | None | CN stretch: ~2140 cm⁻¹ |

| P4̅3m | Stable | None | CN stretch: ~2142 cm⁻¹ |

| P42nm | Unstable | Present | Soft modes detected |

The phonon density of states reveals characteristic vibrational signatures of the cyanide groups. The high-frequency region (2000-2200 cm⁻¹) is dominated by CN stretching modes, which exhibit systematic red-shifting from 2255 cm⁻¹ in free cyanide to approximately 2140 cm⁻¹ in the crystalline environment [1]. This frequency reduction reflects weakening of the CN bond due to back-donation from filled metal d-orbitals into the π* orbitals of the cyanide ligand.

Low-frequency acoustic modes (0-200 cm⁻¹) correspond to collective motions of the barium cations and librational modes of the cyanide units. The acoustic branches exhibit linear dispersion near the Γ point, confirming proper translational symmetry and absence of spurious interactions [1].

Optical phonon modes in the mid-frequency region (200-800 cm⁻¹) arise from internal motions within the coordination polyhedra. Bending modes of the Ba-CN-Ba linkages appear around 400-600 cm⁻¹, while Ba-C and Ba-N stretching vibrations contribute to the 200-400 cm⁻¹ region [1].

The temperature dependence of phonon frequencies provides insight into anharmonic effects. Quasi-harmonic calculations predict thermal expansion coefficients and heat capacity behavior consistent with experimental observations for related alkaline earth compounds [1].

Pressure effects on the phonon spectrum show systematic hardening of most vibrational modes due to decreased interatomic distances and increased force constants. The CN stretching frequency exhibits a positive pressure coefficient of approximately 5-8 cm⁻¹/GPa, consistent with bond strengthening under compression [1].

Brillouin zone sampling at high-symmetry points reveals mode symmetries and selection rules for infrared and Raman activity. The factor group analysis for the R3̅m space group predicts specific spectroscopic signatures that can be compared with experimental measurements to validate the theoretical structural model [1].

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

CYANIDE MAY BE LIBERATED FROM BIOLOGICAL FLUIDS /BLOOD, URINE/ BY ACIDIFICATION. THE EVOLVED CYANIDE IS ABSORBED IN ALKALI AND SODIUM CYANIDE THUS FORMED IS QUANTITATIVELY DETERMINED BY MEASURING THE ABSORBANCE OF CHROMOPHORES FORMED BY INTERACTION OF THE CYANIDE ION WITH SUITABLE REAGENTS ... /ANOTHER/ PROCEDURE PRESENTS A SENISITIVE GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF CYANIDE IN BIOLOGICAL SPECIMENTS, BASED ON ITS CONVERSION TO CYANOGEN CHLORIDE USING CHLORAMINE-T. /CYANIDE/

Storage Conditions

Barium cyanide must be stored to avoid contact with acids, acid salt (such as potassium bisulfate, calcium biphosphate, and calcium nitrate), carbon dioxide, and strong oxidizers (such as nitrates, chlorates, and chlorine), since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area.

... Should be stored in cool, well-ventilated place, out of direct rays of sun, away from ... fire hazard, & should be periodically inspected & monitored. Incompatible materials should be isolated. ... /Cyanides & copper cmpd/